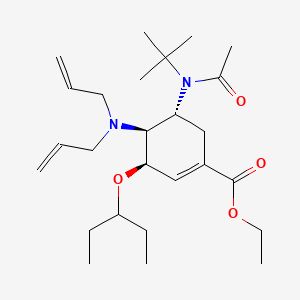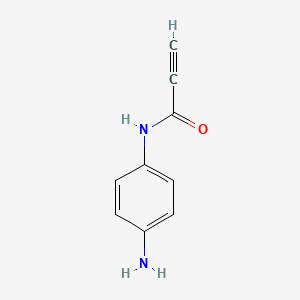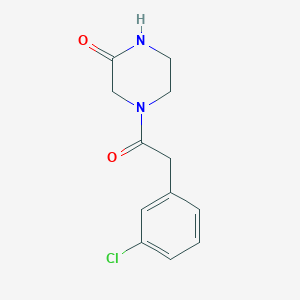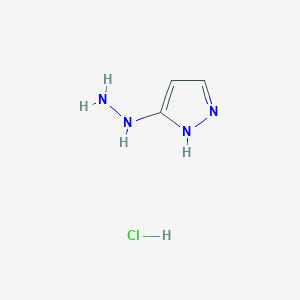
3-Hydrazinyl-1H-pyrazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydrazinyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C3H7ClN4 It is a derivative of pyrazole, characterized by the presence of a hydrazine group at the third position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydrazinyl-1H-pyrazole hydrochloride typically involves the reaction of 3-chloropyrazole with hydrazine hydrate. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete conversion. The hydrochloride salt is then formed by the addition of hydrochloric acid to the reaction mixture.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 3-Hydrazinyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole derivatives.
Reduction: The compound can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve halogenated compounds and bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole derivatives with various functional groups, while substitution reactions can produce a wide range of substituted pyrazoles.
科学的研究の応用
3-Hydrazinyl-1H-pyrazole hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism by which 3-hydrazinyl-1H-pyrazole hydrochloride exerts its effects involves interactions with various molecular targets. The hydrazine group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential as an antimicrobial and anticancer agent, as it can disrupt essential biological processes in pathogens and cancer cells.
類似化合物との比較
3-Aminopyrazole: Similar in structure but with an amino group instead of a hydrazine group.
3-Hydrazinyl-1H-pyrazole: The base form without the hydrochloride salt.
4-Hydrazinyl-1H-pyrazole: A positional isomer with the hydrazine group at the fourth position.
Uniqueness: 3-Hydrazinyl-1H-pyrazole hydrochloride is unique due to its specific reactivity and the presence of the hydrochloride salt, which can influence its solubility and stability. This makes it particularly useful in certain synthetic and biological applications where other similar compounds may not be as effective.
特性
分子式 |
C3H7ClN4 |
|---|---|
分子量 |
134.57 g/mol |
IUPAC名 |
1H-pyrazol-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C3H6N4.ClH/c4-6-3-1-2-5-7-3;/h1-2H,4H2,(H2,5,6,7);1H |
InChIキー |
WNPZVJMHIABWSY-UHFFFAOYSA-N |
正規SMILES |
C1=C(NN=C1)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


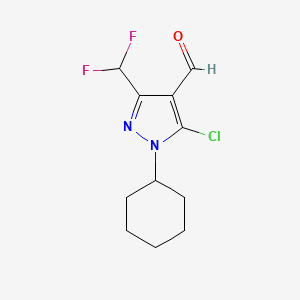
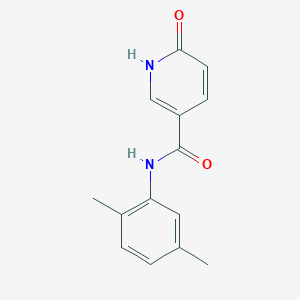
![3-(5-(3,6,7-Trihydroxy-1-isopropyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridin-4-yl)furan-2-yl)benzoic acid](/img/structure/B14889110.png)
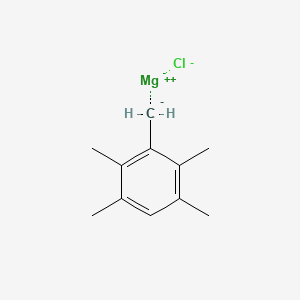
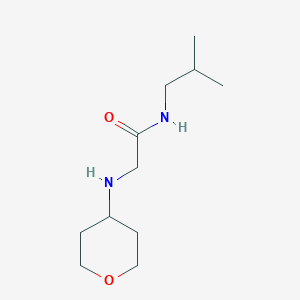



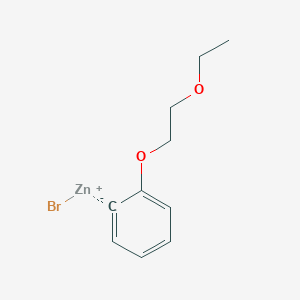
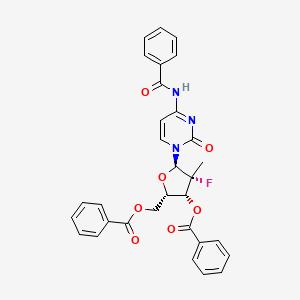
![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
